molecular formula C20H20N4O4S B11516981 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B11516981
M. Wt: 412.5 g/mol
InChI Key: FYNZHWXLMNCDRO-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a benzenesulfonyl group, an indole moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 1-(BENZENESULFONYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(BENZENESULFONYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

1-(BENZENESULFONYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can be compared with similar compounds such as:

The uniqueness of 1-(BENZENESULFONYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]piperidine-4-carboxamide

InChI

InChI=1S/C20H20N4O4S/c25-19(23-22-18-16-8-4-5-9-17(16)21-20(18)26)14-10-12-24(13-11-14)29(27,28)15-6-2-1-3-7-15/h1-9,14,21,26H,10-13H2

InChI Key

FYNZHWXLMNCDRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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